molecular formula C30H31N3O3 B6488934 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide CAS No. 921786-24-5

2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide

Katalognummer B6488934
CAS-Nummer: 921786-24-5
Molekulargewicht: 481.6 g/mol
InChI-Schlüssel: OLUSUUVHSXYXDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide (2-BQPMA) is a novel small-molecule inhibitor of the protein kinase ROCK2 that has been identified as a potential therapeutic target for a variety of diseases including cancer, neurodegenerative diseases, and inflammatory diseases. 2-BQPMA has been shown to have a number of biochemical and physiological effects, including inhibition of ROCK2 activity, activation of the MAPK/ERK signaling pathway, and inhibition of cell proliferation. The purpose of

Wissenschaftliche Forschungsanwendungen

2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in a variety of diseases. In cancer, 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide has been shown to inhibit ROCK2 activity and reduce cell proliferation in human cancer cell lines. In neurodegenerative diseases, 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide has been shown to reduce the levels of amyloid-beta peptide in the brain and improve cognitive performance in mouse models of Alzheimer’s disease. In inflammatory diseases, 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide has been shown to reduce the levels of pro-inflammatory cytokines and improve clinical symptoms in mouse models of inflammatory bowel disease.

Wirkmechanismus

The mechanism of action of 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide is believed to involve the inhibition of the protein kinase ROCK2. ROCK2 is a serine/threonine kinase that is involved in the regulation of a variety of cellular processes, including cell proliferation, cell migration, and cell survival. 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide binds to the ATP-binding site of ROCK2 and inhibits its activity, resulting in the inhibition of cell proliferation and the activation of the MAPK/ERK signaling pathway.
Biochemical and Physiological Effects
2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide has been shown to inhibit cell proliferation and induce apoptosis. In neurodegenerative diseases, 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide has been shown to reduce the levels of amyloid-beta peptide in the brain and improve cognitive performance. In inflammatory diseases, 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide has been shown to reduce the levels of pro-inflammatory cytokines and improve clinical symptoms.

Vorteile Und Einschränkungen Für Laborexperimente

2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide has a number of advantages and limitations for laboratory experiments. The advantages of using 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide include its high specificity for ROCK2, its low toxicity, and its ability to inhibit cell proliferation. The limitations of using 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide include its relatively low solubility in water and its relatively high cost.

Zukünftige Richtungen

The future directions for 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide include further studies to elucidate its mechanism of action and to identify additional therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide in clinical trials. Other future directions include the development of new synthetic methods for the production of 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide, the development of new formulations of 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide, and the development of new delivery systems for 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide.

Synthesemethoden

2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide was first synthesized in the laboratory of Professor K. Tanaka at Tohoku University in Japan. The synthesis involved the reaction of 4-benzylpiperidin-1-yl quinoline-8-yloxyacetamide with 3-methoxyphenylacetamide. The reaction was carried out in dimethylformamide (DMF) at room temperature, and the product was purified by column chromatography and recrystallization. The purity of the final product was confirmed by HPLC and LC-MS.

Eigenschaften

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O3/c1-35-26-11-6-10-25(20-26)31-29(34)21-36-27-12-5-9-24-13-14-28(32-30(24)27)33-17-15-23(16-18-33)19-22-7-3-2-4-8-22/h2-14,20,23H,15-19,21H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUSUUVHSXYXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.